molecular formula C18H24 B12041335 1-(4-Ethylphenyl)adamantane CAS No. 51812-97-6

1-(4-Ethylphenyl)adamantane

Katalognummer: B12041335
CAS-Nummer: 51812-97-6
Molekulargewicht: 240.4 g/mol
InChI-Schlüssel: NBKDLEUUBMSFNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylphenyl)adamantane is an organic compound with the empirical formula C18H24. It belongs to the adamantane family, which is characterized by a highly symmetrical polycyclic cage structure.

Vorbereitungsmethoden

The synthesis of 1-(4-Ethylphenyl)adamantane typically involves the alkylation of adamantane derivatives. One common method is the Friedel-Crafts alkylation, where adamantane is reacted with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .

Analyse Chemischer Reaktionen

1-(4-Ethylphenyl)adamantane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-ethylbenzoic acid as a major product.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)adamantane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Ethylphenyl)adamantane involves its interaction with specific molecular targets. The rigid cage structure of adamantane allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, adamantane derivatives are known to inhibit the M2 proton channel of the influenza A virus, preventing viral replication .

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethylphenyl)adamantane can be compared with other adamantane derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other adamantane derivatives.

Eigenschaften

CAS-Nummer

51812-97-6

Molekularformel

C18H24

Molekulargewicht

240.4 g/mol

IUPAC-Name

1-(4-ethylphenyl)adamantane

InChI

InChI=1S/C18H24/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h3-6,14-16H,2,7-12H2,1H3

InChI-Schlüssel

NBKDLEUUBMSFNQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.